molecular formula C24H32N2O3 B3949939 1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide

1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide

Cat. No. B3949939
M. Wt: 396.5 g/mol
InChI Key: JJVGPNHZSYTXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide, also known as BIM-8, is a synthetic compound that has shown potential in scientific research for its ability to modulate opioid receptors.

Mechanism of Action

1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide acts on the opioid receptors in the brain and spinal cord, which are responsible for modulating pain perception and reward pathways. By binding to these receptors, this compound can either activate or inhibit their function, leading to analgesic or addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain sensitivity in animal models, making it a potential candidate for pain management. It has also been found to reduce drug-seeking behavior in animals addicted to opioids, suggesting its potential use in addiction treatment. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide is a useful tool for studying opioid receptors and their function in the brain and spinal cord. Its ability to selectively target specific opioid receptors makes it a valuable compound for understanding the complex interactions between these receptors and their ligands. However, this compound has limitations in terms of its stability and solubility, which can affect its potency and efficacy in experiments.

Future Directions

There are several future directions for research on 1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide. One area of interest is its potential use in the development of new pain medications that target specific opioid receptors. Another direction is to investigate its potential use in addiction treatment, particularly in combination with other medications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.

Scientific Research Applications

1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide is primarily used in scientific research to study its effects on opioid receptors. It has been found to act as a partial agonist at the mu-opioid receptor and a full agonist at the delta-opioid receptor. This compound has also been shown to have potential therapeutic applications in the treatment of pain and addiction.

properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-18(2)25-24(27)21-11-13-26(14-12-21)16-20-9-10-22(23(15-20)28-3)29-17-19-7-5-4-6-8-19/h4-10,15,18,21H,11-14,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVGPNHZSYTXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.